![molecular formula C17H19NO2 B295115 2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)
2-[Benzyl(methyl)amino]ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzyl(methyl)amino]ethyl benzoate, also known as benzylmethylaminoethyl benzoate, is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields. This chemical compound is a derivative of benzoic acid and has a molecular formula of C16H17NO2.
Mécanisme D'action
The mechanism of action of 2-[Benzyl(methyl)amino]ethyl benzoate is not well understood. However, studies have suggested that it may act as a neurotransmitter and modulate the activity of certain receptors in the brain. Additionally, it has been found to have potential antifungal and antibacterial properties.
Biochemical and Physiological Effects:
2-[Benzyl(methyl)amino]ethyl benzoate has been found to have various biochemical and physiological effects. Studies have suggested that it may act as a vasodilator and reduce blood pressure. Additionally, it has been found to have potential analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[Benzyl(methyl)amino]ethyl benzoate in lab experiments is its ease of synthesis and availability. Additionally, it has been found to have low toxicity and can be used in a variety of experimental conditions. However, one of the limitations is that its mechanism of action is not well understood, which may limit its potential applications in certain research fields.
Orientations Futures
There are several future directions for research on 2-[Benzyl(methyl)amino]ethyl benzoate. One potential direction is to further investigate its potential therapeutic effects and develop drugs based on its structure. Additionally, more research is needed to understand its mechanism of action and potential applications in various research fields. Finally, there is a need to optimize its synthesis method for higher yield and purity.
Conclusion:
In conclusion, 2-[Benzyl(methyl)amino]ethyl benzoate is a chemical compound that has potential applications in various scientific research fields. Its ease of synthesis and availability make it an attractive compound for use in lab experiments. While its mechanism of action is not well understood, studies have suggested that it may have potential therapeutic effects and can be used as a starting material for the synthesis of drugs. Further research is needed to fully understand its potential applications and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 2-[Benzyl(methyl)amino]ethyl benzoate involves the reaction of benzyl chloride with N-methyl-N-(2-hydroxyethyl)amine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with benzoic acid in the presence of a dehydrating agent such as thionyl chloride to yield 2-[Benzyl(methyl)amino]ethyl benzoate. This synthesis method has been extensively studied and optimized for yield and purity.
Applications De Recherche Scientifique
2-[Benzyl(methyl)amino]ethyl benzoate has been found to have potential applications in various scientific research fields. One of the main applications is in the field of organic synthesis, where it is used as an intermediate in the synthesis of various organic compounds. Additionally, this chemical compound has been found to have potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of drugs with potential therapeutic effects.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-[benzyl(methyl)amino]ethyl benzoate |
InChI |
InChI=1S/C17H19NO2/c1-18(14-15-8-4-2-5-9-15)12-13-20-17(19)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
Clé InChI |
LNFCVVWJVGIGMB-UHFFFAOYSA-N |
SMILES |
CN(CCOC(=O)C1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canonique |
CN(CCOC(=O)C1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



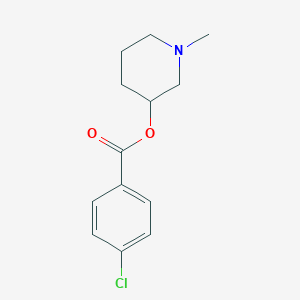
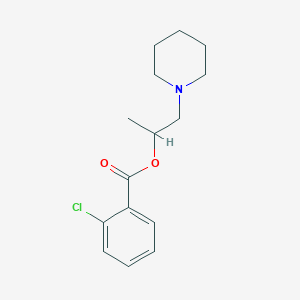
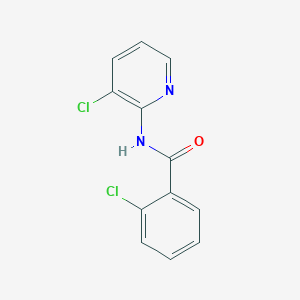
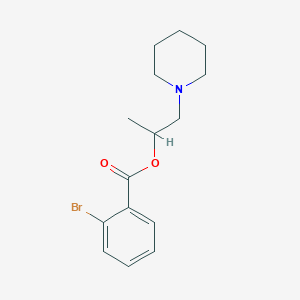



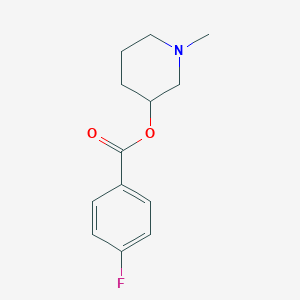

![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)

![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)

